1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-
CAS No.: 144344-97-8
Cat. No.: VC16836117
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144344-97-8 |
|---|---|
| Molecular Formula | C15H17N3O2 |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | 5-[3-(2-azidoethyl)cyclohexen-1-yl]-1,3-benzodioxole |
| Standard InChI | InChI=1S/C15H17N3O2/c16-18-17-7-6-11-2-1-3-12(8-11)13-4-5-14-15(9-13)20-10-19-14/h4-5,8-9,11H,1-3,6-7,10H2 |
| Standard InChI Key | UOZYPWQXHBFVPC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C=C(C1)C2=CC3=C(C=C2)OCO3)CCN=[N+]=[N-] |
Introduction
1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- is a complex organic compound belonging to the class of benzodioxole derivatives. These compounds are characterized by their fused benzene and dioxole rings, contributing to unique chemical properties and biological activities. The specific derivative incorporates an azidoethyl group and a cyclohexenyl moiety, enhancing its potential applications in medicinal chemistry and materials science.
Key Characteristics:
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CAS Number: 144344-97-8
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Molecular Formula: C15H17N3O2
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Molecular Weight: 271.32 g/mol
Synthesis and Characterization
The synthesis of 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- typically involves several steps, including the formation of the dioxole ring followed by functionalization at various positions. Common methods include dissolving a precursor compound in a solvent like dichloromethane and adding azidoethyl halide under controlled conditions to ensure high yields and purity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
Synthesis Steps:
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Formation of the Dioxole Ring: This step often involves the reaction of catechol with a suitable aldehyde in the presence of an acid catalyst.
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Functionalization: Introduction of the azidoethyl group and cyclohexenyl moiety through nucleophilic substitution or other appropriate reactions.
Chemical Reactions:
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Click Chemistry: The azido group can participate in click chemistry reactions to form triazoles, which are valuable in drug development and materials science due to their efficiency and specificity.
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Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the azidoethyl group, allowing for further functionalization.
Biological Activities and Applications
Studies indicate that modifications on the benzodioxole scaffold can enhance its activity against specific cancer cell lines by targeting metabolic pathways associated with tumor growth. The compound's potential applications in medicinal chemistry are significant due to its ability to interact with specific molecular targets within cells.
Potential Applications:
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Pharmaceuticals: The compound's unique structure and reactivity make it a candidate for drug development, particularly in targeting cancer cells.
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Materials Science: The ability to form triazoles through click chemistry makes it useful in the synthesis of complex materials.
Physical and Chemical Data
| Property | Value |
|---|---|
| CAS Number | 144344-97-8 |
| Molecular Formula | C15H17N3O2 |
| Molecular Weight | 271.32 g/mol |
| Solubility | Varies based on substituents attached to the benzodioxole core |
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